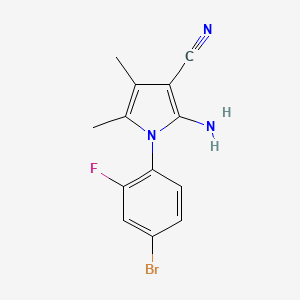![molecular formula C30H41O3P B15207297 Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is a complex organic compound that belongs to the class of chiral phosphine ligands. These ligands are widely used in asymmetric synthesis and catalysis due to their ability to induce chirality in the products. The compound’s unique structure, which includes a dibenzo[dioxonin] core and a phosphine group, makes it a valuable tool in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine typically involves the following steps:
Formation of the dibenzo[dioxonin] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[dioxonin] structure.
Introduction of the phosphine group: The phosphine group is introduced through a reaction with a suitable phosphine precursor, such as triphenylphosphine, under controlled conditions.
Cyclohexylation: The final step involves the addition of cyclohexyl groups to the phosphine moiety, typically through a Grignard reaction or similar organometallic process.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound or the substrates it reacts with.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine involves its ability to coordinate with metal centers, forming complexes that can catalyze various chemical reactions. The chiral environment provided by the ligand induces asymmetry in the reaction products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand but lacks chirality.
Dicyclohexylphosphine: Similar in structure but without the dibenzo[dioxonin] core.
®-BINAP: A chiral phosphine ligand with a different backbone structure.
Uniqueness
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is unique due to its combination of a chiral dibenzo[dioxonin] core and a phosphine group, providing both steric and electronic properties that are advantageous in asymmetric catalysis. This makes it a valuable tool for synthesizing enantiomerically pure compounds, which are essential in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C30H41O3P |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
dicyclohexyl-[(9R,11R)-17-methoxy-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]phosphane |
InChI |
InChI=1S/C30H41O3P/c1-21-20-22(2)33-27-18-11-19-28(30(27)29-25(31-3)16-10-17-26(29)32-21)34(23-12-6-4-7-13-23)24-14-8-5-9-15-24/h10-11,16-19,21-24H,4-9,12-15,20H2,1-3H3/t21-,22-/m1/s1 |
Clé InChI |
ITEDQLITTUEHFS-FGZHOGPDSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
SMILES canonique |
CC1CC(OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


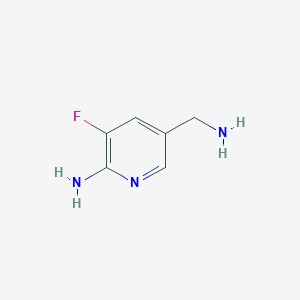

![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
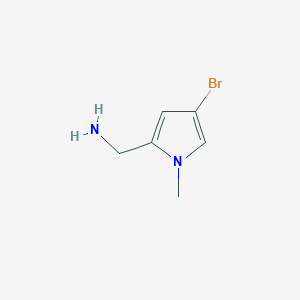
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
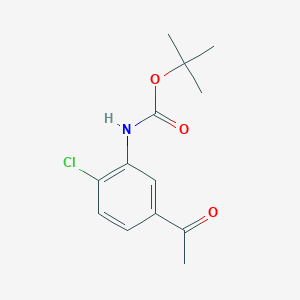
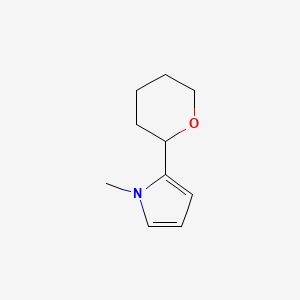
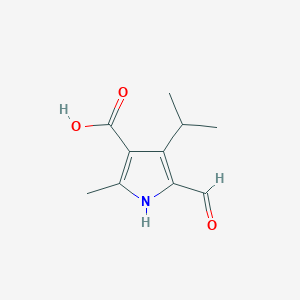
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

